3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid
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Overview
Description
The compound is a derivative of 3,4-dimethoxybenzyl alcohol , which is an important pharmaceutical intermediate . It’s also the starting material of a family of dendrimer .
Synthesis Analysis
While specific synthesis methods for “3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid” were not found, there are related compounds such as (±)-3,4-dimethoxybenzyl-4-methyloctanoate and 3,4-dimethoxybenzyl bromide that have documented synthesis methods.Molecular Structure Analysis
The molecular structure of the related compound, 3,4-dimethoxybenzyl alcohol, has been reported . It has a molecular weight of 168.1898 .Scientific Research Applications
Protecting Groups in Organic Synthesis
3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is studied in the context of protecting groups for hydroxy functions in organic synthesis. New protecting groups such as 3-methoxybenzyl (3-MPM) and 3,5-dimethoxybenzyl (3,5-DMPM) have been evaluated for their stability to strong acids and their removal by DDQ oxidation at room temperature (Nakajima, Abe, & Yonemitsu, 1988).
Synthesis of Specific Compounds
The compound has been utilized in the synthesis of specifically labeled compounds such as papaverine and quinopavine. The synthesis involves using precursors like 3,4-dimethoxybenzoic acid-carboxyl-14C (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).
Analysis of Insecticide Residues
In the field of analytical chemistry, the compound has been used in developing a sensitive ELISA for analyzing insecticide residues like fenthion in fruit samples. This involves the synthesis of specific haptens and the establishment of a competitive indirect enzyme-linked immunosorbent assay (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Selective Deprotection in Organic Synthesis
The compound has been involved in studies focusing on the selective deprotection of different protecting groups for hydroxy functions. This includes an examination of how 3,4-dimethoxybenzyl (DMPM) groups react differently from others like 4-methoxybenzyl (MPM) and benzyl (Bn) in organic synthesis (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Biomimetic Oxidation Studies
It has been used in biomimetic oxidation studies, particularly in the oxidation of veratryl alcohol, a model compound for lignin substructures. The oxidation in ionic liquids with iron(III) porphyrins and horseradish peroxidase is significant for understanding lignin degradation (Kumar, Jain, & Chauhan, 2007).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYOILHCYHSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CC(=O)O)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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